molecular formula C14H13NO4S B1456233 2-Methyl-3-[(phenylsulfonyl)amino]benzoic acid CAS No. 1355831-82-1

2-Methyl-3-[(phenylsulfonyl)amino]benzoic acid

Cat. No. B1456233
M. Wt: 291.32 g/mol
InChI Key: JKTBTRMZDGNWEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-[(phenylsulfonyl)amino]benzoic acid is a chemical compound with the molecular formula C14H13NO4S and a molecular weight of 291.33 . It has garnered significant attention in scientific research over the years.


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13NO4S/c1-10-12(14(16)17)8-5-9-13(10)15-20(18,19)11-6-3-2-4-7-11/h2-9,15H,1H3,(H,16,17) and the InChI key is JKTBTRMZDGNWEB-UHFFFAOYSA-N .

Scientific Research Applications

  • Synthesis of Novel Valine-Derived Compounds

    • Field : Organic Chemistry
    • Application : This compound is used in the multi-step synthesis of novel valine-derived compounds, including N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives .
    • Results : The new compounds were assessed for their antimicrobial activity and toxicity to aquatic crustacean Daphnia magna. Also, in silico studies regarding their potential mechanism of action and toxicity were performed .
  • Polymorphism of Phenylaminobenzoic Acids

    • Field : Crystallography
    • Application : This compound is used to probe the effect of substitution on the benzoic acid ring on the polymorphism of phenylaminobenzoic acids .
    • Method : Five 3-methyl-2-(phenylamino)benzoic acids (MPABAs) were synthesized. A preliminary polymorph screen was conducted .
    • Results : The screen led to one form for compounds 1–4 and three forms and a solvate (5-I, 5-II, 5-III, and 5-S) for compound 5 .
  • Synthesis of Antimicrobial Compounds
    • Field : Medicinal Chemistry
    • Application : This compound is used in the synthesis of a series of 2-amino benzoic acid derivatives, which were evaluated for their in vitro antimicrobial activity against a panel of Gram positive, Gram negative bacterial and fungal strains .
    • Method : A series of 2-amino benzoic acid derivatives were synthesized and their structures were confirmed by spectral data and elemental analysis results .
    • Results : The synthesized compounds were found to be bacteriostatic and fungistatic in action. QSAR studies indicated that multi-target model was effective in describing the antimicrobial activity .

properties

IUPAC Name

3-(benzenesulfonamido)-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-10-12(14(16)17)8-5-9-13(10)15-20(18,19)11-6-3-2-4-7-11/h2-9,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTBTRMZDGNWEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-[(phenylsulfonyl)amino]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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